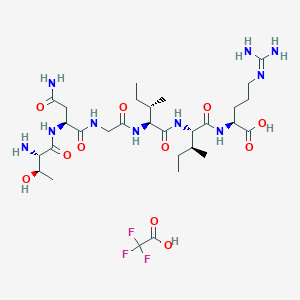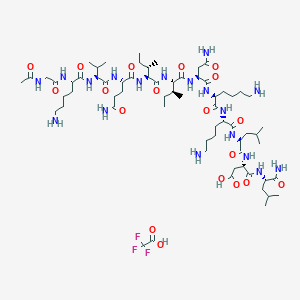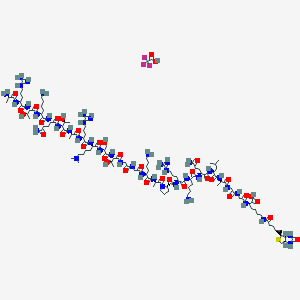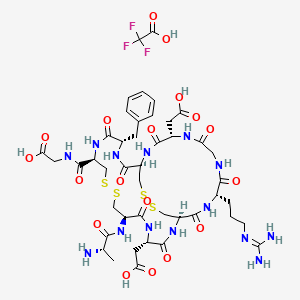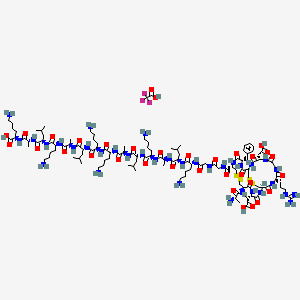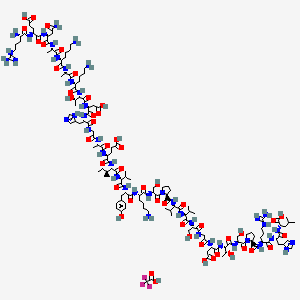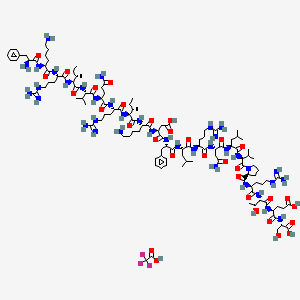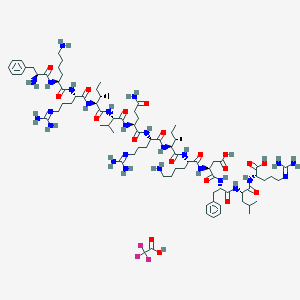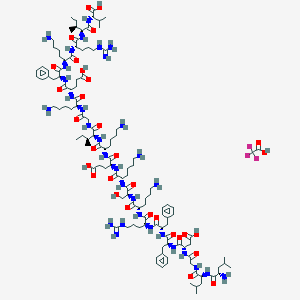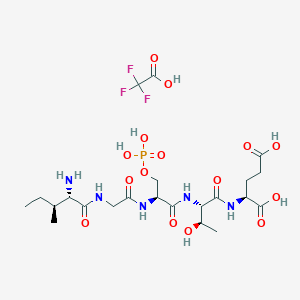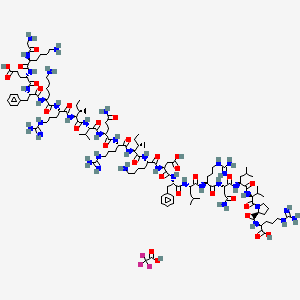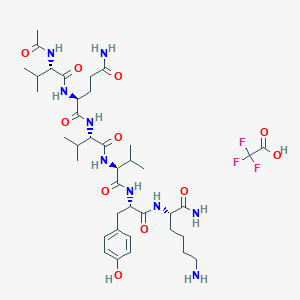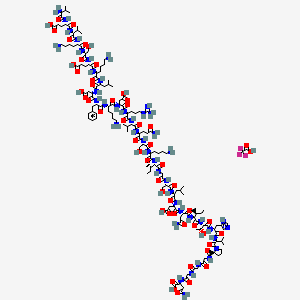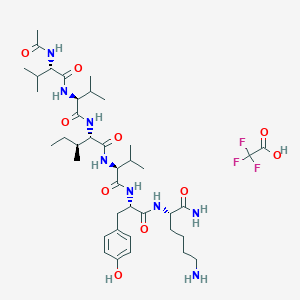
Acetyl-PHF6QV amide Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-PHF6QV amide Trifluoroacetate is a synthetic polypeptide with the sequence Ac-Val-Val-Ile-Val-Tyr-Lys-NH₂. It is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The compound is often utilized in peptide screening and protein interaction studies.
准备方法
Synthetic Routes and Reaction Conditions
Acetyl-PHF6QV amide Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and purity. The process is optimized for scalability, including the use of bulk reagents and large-scale purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Acetyl-PHF6QV amide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation of tyrosine leads to dityrosine, while acylation of lysine results in N-acylated lysine derivatives.
科学研究应用
Acetyl-PHF6QV amide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Employed in protein interaction and functional analysis.
Medicine: Investigated for its potential therapeutic properties and as a model peptide in drug development.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of Acetyl-PHF6QV amide Trifluoroacetate involves its interaction with specific molecular targets. The peptide can bind to proteins and modulate their activity, affecting various cellular pathways. For example, it may inhibit or enhance enzyme activity, alter protein-protein interactions, or affect signal transduction pathways.
相似化合物的比较
Similar Compounds
Acetyl-PHF6QV amide: Without the trifluoroacetate salt.
Other Trifluoroacetate Salts: Compounds like trifluoroacetic acid and its derivatives.
Uniqueness
Acetyl-PHF6QV amide Trifluoroacetate is unique due to its specific sequence and the presence of the trifluoroacetate salt, which can influence its solubility and stability. This makes it particularly useful in certain research applications where these properties are advantageous.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O8.C2HF3O2/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39;3-2(4,5)1(6)7/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53);(H,6,7)/t23-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCGZJDGRWECLW-IJPVZMTKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65F3N8O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
